molecular formula C2H2FN3O2S2 B13100614 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide

Cat. No.: B13100614
M. Wt: 183.19 g/mol
InChI Key: SXCJXBABTGXKFU-UHFFFAOYSA-N
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Description

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with a fluorinating agent. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit carbonic anhydrase, leading to a reduction in the production of bicarbonate and protons, which can affect various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-sulfonamide
  • 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide
  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole

Uniqueness

5-Fluoro-1,3,4-thiadiazole-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C2H2FN3O2S2

Molecular Weight

183.19 g/mol

IUPAC Name

5-fluoro-1,3,4-thiadiazole-2-sulfonamide

InChI

InChI=1S/C2H2FN3O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,4,7,8)

InChI Key

SXCJXBABTGXKFU-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)F

Origin of Product

United States

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